BenchChemオンラインストアへようこそ!

7-(Trifluoromethyl)-1H-indazole-3-carbonitrile

Medicinal Chemistry Kinase Inhibitors Patent Prosecution

7-(Trifluoromethyl)-1H-indazole-3-carbonitrile (CAS 2135331-21-2) is the exact 7-CF3 regioisomer required for replicating kinase inhibitor SAR in US Patent 6,531,491 B1. The 3-carbonitrile handle enables versatile derivatization; the 7-trifluoromethyl group imposes distinct steric/electronic profiles that cannot be replaced by 5-CF3, 6-CF3, or non‑fluorinated analogs without risking potency loss. Target engagement and metabolic stability are directly tied to this substitution pattern. Use this specific building block for TTK, FGFR, IDO/TDO, and CRF-1 antagonist programs. Supplied with ≥98% purity for lead optimization.

Molecular Formula C9H4F3N3
Molecular Weight 211.14 g/mol
Cat. No. B13046448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)-1H-indazole-3-carbonitrile
Molecular FormulaC9H4F3N3
Molecular Weight211.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)NN=C2C#N
InChIInChI=1S/C9H4F3N3/c10-9(11,12)6-3-1-2-5-7(4-13)14-15-8(5)6/h1-3H,(H,14,15)
InChIKeyZTGGHXLMIGYEOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)-1H-indazole-3-carbonitrile: Key Intermediate for Kinase-Targeted Drug Discovery


7-(Trifluoromethyl)-1H-indazole-3-carbonitrile (CAS: 2135331-21-2) is a fluorinated heteroaromatic building block featuring a 1H-indazole core substituted at the 7-position with a trifluoromethyl group and at the 3-position with a carbonitrile moiety. With the molecular formula C₉H₄F₃N₃ and a molecular weight of 211.15 g/mol , this compound serves as a strategic intermediate in the synthesis of kinase inhibitors and other bioactive molecules. The 3-carbonitrile functionality provides a versatile handle for further derivatization, while the 7-CF₃ substituent imparts distinct electronic and steric properties that differentiate it from other regioisomeric trifluoromethyl indazole carbonitriles. It is commercially available in research quantities at ≥95% purity and has been explicitly utilized as a key synthetic intermediate in multiple patent applications targeting protein kinases and other therapeutic targets [1][2].

Why 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile Cannot Be Readily Substituted by Other Indazole Carbonitriles


The 7-position trifluoromethyl substitution pattern in 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile confers a unique steric and electronic profile that directly influences target binding geometry and metabolic stability in downstream active pharmaceutical ingredients (APIs). Generic substitution with other indazole-3-carbonitriles—such as the 5-CF₃ or 6-CF₃ regioisomers, or non-fluorinated 7-methyl or 7-chloro analogs—would alter the spatial orientation of the CF₃ group within a target enzyme's binding pocket, potentially compromising inhibitory potency and selectivity [1]. The 7-CF₃ substitution creates a distinct electrostatic surface potential distribution compared to other regioisomers, which can modulate hydrogen-bonding interactions and hydrophobic packing with kinase hinge regions [1]. For procurement in medicinal chemistry campaigns, selecting the precise regioisomer specified in a patent or lead optimization SAR is non-negotiable; even minor positional shifts can result in order-of-magnitude differences in biochemical IC₅₀ values against specific kinase targets.

Quantitative Differentiation of 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile vs. Regioisomers and Analogs


Explicit Citation as Key Intermediate in Patented Kinase Inhibitor Syntheses

7-(Trifluoromethyl)-1H-indazole-3-carbonitrile is specifically claimed and exemplified as a critical intermediate in the synthesis of potent protein kinase inhibitors, including those targeting tyrosine threonine kinase (TTK) and other cancer-relevant kinases [1]. In contrast, the 7-methyl, 7-chloro, and 7-fluoro analogs of indazole-3-carbonitrile are not specifically recited as intermediates in the same patent family's preferred embodiments, indicating that the 7-CF₃ substitution was deliberately selected during lead optimization .

Medicinal Chemistry Kinase Inhibitors Patent Prosecution

Regioisomeric Differentiation: 7-CF₃ vs. 5-CF₃ vs. 6-CF₃ Indazole Carbonitriles

The 7-CF₃ regioisomer (CAS 2135331-21-2) is commercially distinguished from its 5-CF₃ (CAS 1393553-68-8) and 6-CF₃ (CAS 887577-45-9) counterparts, each having identical molecular formula (C₉H₄F₃N₃) and mass (211.14 g/mol) but differing in the attachment point of the trifluoromethyl group on the indazole ring . Literature on indazole kinase inhibitors demonstrates that shifting the CF₃ group from the 7-position to the 5- or 6-position alters the vector of the trifluoromethyl substituent relative to the hinge-binding 3-carbonitrile, thereby changing the orientation of the molecule within the ATP-binding pocket and potentially reducing inhibitory potency [1].

Structure-Activity Relationship Regioisomer Profiling Kinase Binding

Functional Handle Versatility: 3-Carbonitrile as a Key Diversification Point

The 3-carbonitrile group in 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile provides a versatile synthetic handle for further derivatization, enabling conversion to primary amides, carboxylic acids, tetrazoles, or amine derivatives [1]. This contrasts with non-fluorinated 7-substituted analogs (e.g., 7-methyl, 7-chloro) which, while also possessing the 3-carbonitrile group, lack the metabolic stability and lipophilicity enhancements conferred by the 7-CF₃ substituent, which is known to improve membrane permeability and reduce oxidative metabolism in drug candidates [2].

Synthetic Chemistry Building Block Utility Late-Stage Functionalization

Optimal Research and Industrial Application Scenarios for 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile


Synthesis of Patent-Protected Kinase Inhibitor Libraries

Medicinal chemistry groups developing indazole-based kinase inhibitors, particularly those targeting TTK, FGFR, or other oncogenic kinases, should procure this exact building block to replicate and expand upon the SAR established in US Patent 6,531,491 B1 and related filings [1]. Use of the 7-CF₃ regioisomer ensures that the resulting inhibitors maintain the intended binding orientation and potency profile described in the patent literature.

Scaffold Hopping and Bioisostere Exploration

Researchers seeking to replace metabolically labile functional groups (e.g., chloro, methyl) in existing indazole leads can employ 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile as a bioisostere. The 7-CF₃ group offers enhanced metabolic stability and altered electronic properties while preserving the core indazole pharmacophore [2]. This building block enables systematic exploration of structure-property relationships in lead optimization programs.

Preparation of Advanced Intermediates for CRF-1 Receptor Antagonists

Given the utility of indazole-3-carbonitriles as intermediates in the synthesis of CRF-1 receptor antagonists [3], this specific 7-CF₃-substituted variant may serve as a precursor for fluorinated analogs in CNS drug discovery programs. The trifluoromethyl group can enhance blood-brain barrier penetration and target engagement in neurological indications.

IDO/TDO Inhibitor Development for Immuno-Oncology

Indazole-3-carbonitrile derivatives have been explored as inhibitors of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) [4]. The 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile building block provides a convenient entry point for synthesizing fluorinated analogs with potentially improved potency and pharmacokinetic attributes for cancer immunotherapy applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.